molecular formula C28H20O4 B4046807 2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate

2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate

Cat. No.: B4046807
M. Wt: 420.5 g/mol
InChI Key: POVDHGHJNWKLPS-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C28H20O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.13615911 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

Molecular wires containing pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including 2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate, exhibit unique redox, structural, and optoelectronic characteristics. These properties are crucial for developing advanced materials in electronics and photonics, highlighting the compound's role in creating highly stable and efficient optoelectronic devices (Wang et al., 2006).

Carboxylation and Derivative Formation

The regioselective carboxylation of 9-xanthenones, including the synthesis and modification of this compound derivatives, demonstrates innovative approaches in organic synthesis. This work provides insights into creating various carboxy- and acetoxymethyl-9-xanthenones, contributing to the development of new chemical entities for pharmaceuticals and material science (Nishino & Kurosawa, 1983).

Lanthanide Complexes and Luminescence

Homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid showcase the compound's versatility in forming luminescent materials. These complexes, particularly with europium and terbium ions, offer promising applications in luminescence-based sensors, bioimaging, and light-emitting devices, underscoring the material's potential in biomedical and optoelectronic applications (Shyni et al., 2007).

Biological Activities and Therapeutic Potential

Xanthone derivatives, closely related to this compound, are explored for their diverse biological activities. These compounds, including natural and synthetic xanthone derivatives, have been studied for their antitumor, antimicrobial, and neuroprotective effects. This research highlights the compound's significance in medicinal chemistry and drug discovery, providing a foundation for developing new therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O4/c29-26(19-11-3-1-4-12-19)27(20-13-5-2-6-14-20)32-28(30)25-21-15-7-9-17-23(21)31-24-18-10-8-16-22(24)25/h1-18,25,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDHGHJNWKLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.